Fabimycin

FabI inhibitor Gram-negative permeability eNTRy-way rules

Fabimycin is the first FabI inhibitor rationally engineered via eNTRy-way permeation rules to overcome the Gram-negative outer membrane barrier—the fundamental limitation restricting prior FabI inhibitors (Debio-1452, CG400549) to Gram-positive-only activity. It demonstrates potent inhibition of drug-resistant ESKAPE pathogens (IC₅₀ <10 nM; Ki = 3 nM; 90% K. pneumoniae inhibition at 4 μg/mL), significantly outperforming levofloxacin. Validated in murine neutropenic thigh, acute pneumonia, and UTI infection models. Its commensal-sparing selectivity and dual FabI inhibition/membrane disruption mechanism make it an unparalleled chemical probe for Gram-negative target validation. Generic substitution with Gram-positive-only FabI inhibitors or broad-spectrum antibiotics is scientifically unsupported.

Molecular Formula C23H25ClN4O3
Molecular Weight 440.9 g/mol
Cat. No. B12412294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFabimycin
Molecular FormulaC23H25ClN4O3
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)C(CC4)[NH3+])N=C3.[Cl-]
InChIInChI=1S/C23H24N4O3.ClH/c1-14-17-5-3-4-6-19(17)30-20(14)13-27(2)21(28)10-7-15-11-16-8-9-18(24)23(29)26-22(16)25-12-15;/h3-7,10-12,18H,8-9,13,24H2,1-2H3,(H,25,26,29);1H/b10-7+;/t18-;/m0./s1
InChIKeyFCJIJHAQWMWXOH-CVODZKDNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fabimycin for Gram-Negative Research: Potent FabI Inhibitor with Broad-Spectrum Antibacterial Activity


Fabimycin (CAS: 2651965-71-6) is a rationally designed, late-stage antibiotic candidate that selectively inhibits the bacterial enoyl-acyl carrier protein reductase enzyme FabI [1]. It belongs to the FabI inhibitor class and is a structural derivative of Debio-1452 (AFN-1252) optimized for accumulation in Gram-negative bacteria using eNTRy-way permeation rules [2]. Fabimycin demonstrates potent activity against drug-resistant Gram-negative ESKAPE pathogens, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, with in vivo efficacy validated in multiple murine infection models [1][2].

Why Fabimycin Cannot Be Substituted by Other FabI Inhibitors or Generic Antibiotics


Generic substitution among FabI inhibitors or broad-spectrum antibiotics is not scientifically valid due to fundamental differences in Gram-negative penetration capability and resistance profiles. Prior-generation FabI inhibitors such as Debio-1452 (AFN-1252) and CG400549 exhibit potent activity exclusively against Gram-positive pathogens like Staphylococcus aureus but lack meaningful activity against Gram-negative bacteria due to poor outer membrane penetration and efflux susceptibility [1][2]. Fabimycin was specifically engineered using eNTRy-way rules—incorporating an ionizable nitrogen, reduced globularity, and decreased flexibility—to overcome the Gram-negative permeability barrier that has prevented FabI inhibitors from achieving clinical utility against ESKAPE pathogens [1]. Furthermore, standard-of-care agents like levofloxacin show significantly higher resistance rates against clinical isolates compared to fabimycin, rendering direct substitution ineffective for drug-resistant Gram-negative infections [3].

Fabimycin Product-Specific Quantitative Evidence: Head-to-Head Comparator Data for Scientific Selection


Fabimycin vs. Debio-1452: Differential Gram-Negative Accumulation via eNTRy-way Structural Optimization

Fabimycin was derived from Debio-1452-NH3, which in turn was engineered from Debio-1452 (AFN-1252), a Gram-positive-exclusive FabI inhibitor. Debio-1452 lacks an ionizable nitrogen and possesses physicochemical properties incompatible with Gram-negative accumulation. Debio-1452-NH3 incorporated an ionizable nitrogen to improve accumulation, and further optimization yielded fabimycin with enhanced Gram-negative activity [1][2].

FabI inhibitor Gram-negative permeability eNTRy-way rules structural optimization

Fabimycin vs. Levofloxacin: Superior Activity Against K. pneumoniae Clinical Isolates

In a panel of 100 clinical K. pneumoniae isolates, fabimycin inhibited 90% of strains at 4 μg/mL, compared to 32 μg/mL for levofloxacin [1]. Fabimycin also demonstrated a narrow MIC range among all clinical isolates, indicating consistent potency across genetically diverse strains [1].

Klebsiella pneumoniae MIC clinical isolates drug resistance

Fabimycin Enzyme Target Engagement: Nanomolar FabI Inhibition Potency

Fabimycin exhibits potent enzyme-level inhibition of Gram-negative FabI homologues. Against A. baumannii and E. coli FabI, fabimycin demonstrates IC₅₀ values of <10 nM in enzyme assays . Independent BindingDB data report a Ki of 3 nM for fabimycin against FabI [1].

FabI enzyme inhibition constant target engagement enzyme assay

Fabimycin In Vivo Efficacy: Validated Activity in Multiple Murine Gram-Negative Infection Models

Fabimycin demonstrates robust in vivo efficacy in multiple murine infection models of Gram-negative bacteria. In a neutropenic mouse thigh infection model, intramuscular administration of fabimycin at 5 mg/kg significantly reduced bacterial burden [1]. Fabimycin also showed efficacy in a challenging urinary tract infection (UTI) model, acute pneumonia models, and neutropenic soft tissue infection models [2][3]. Maximum tolerated dose (MTD) in mice was >200 mg/kg via intraperitoneal injection [1].

in vivo efficacy mouse model urinary tract infection pneumonia

Fabimycin Multifaceted Mechanism: Membrane Disruption Extends Beyond FabI Inhibition

Molecular dynamics simulations (2024) reveal that fabimycin (F2B) exhibits pronounced interactions with bacterial membrane systems, causing significant changes in local membrane property homeostasis including lateral diffusion, membrane thickness, and membrane resilience in both inner and outer membrane models [1]. This membrane-disrupting activity extends beyond the currently known FabI enzyme inhibition mechanism and contributes to its ability to penetrate the outer membrane layers [1].

membrane disruption molecular dynamics dual mechanism antimicrobial resistance

Fabimycin Commensal Sparing: Differential Selectivity vs. Broad-Spectrum Antibiotics

Unlike broad-spectrum antibiotics that indiscriminately kill beneficial gut microbiota, fabimycin does not kill commensal bacteria and remains relatively inactive toward certain Gram-positive pathogens and typically harmless bacteria that inhabit the human body [1][2]. MIC experiments with commensal bacteria possessing alternate enoyl-acyl carrier protein reductases confirm these strains are not susceptible to fabimycin [3].

commensal bacteria microbiome sparing selectivity narrow-spectrum

Fabimycin Best Research and Industrial Application Scenarios


Gram-Negative FabI Target Validation and Probe Development

Use fabimycin as a high-affinity chemical probe (IC₅₀ <10 nM; Ki = 3 nM) to validate FabI as a therapeutic target in Gram-negative ESKAPE pathogens, particularly in enzyme inhibition assays, X-ray crystallography studies, and target engagement experiments [1]. Fabimycin is the first FabI inhibitor with demonstrated Gram-negative activity, enabling target validation studies previously impossible with Gram-positive-exclusive inhibitors like Debio-1452 [1].

Drug-Resistant Gram-Negative Infection Models (In Vitro and In Vivo)

Apply fabimycin in susceptibility testing of drug-resistant clinical isolates of E. coli, K. pneumoniae, and A. baumannii (MIC range with 90% inhibition at 4 μg/mL for K. pneumoniae isolates) [1]. Fabimycin is validated in multiple murine infection models, including neutropenic thigh infection, acute pneumonia, and challenging urinary tract infection (UTI) models, making it suitable for translational infectious disease research [1][2].

Membrane-Active Antibacterial Mechanism Studies

Leverage fabimycin's demonstrated multifaceted mechanism of action in molecular dynamics studies of bacterial membrane models, where it disrupts membrane homeostasis in both inner and outer membranes [1]. This membrane-disrupting activity, coupled with FabI inhibition, provides a unique research tool for investigating dual-mechanism antimicrobial strategies and membrane penetration studies.

Microbiome-Sparing Antibacterial Research and Commensal Selectivity Studies

Utilize fabimycin's commensal-sparing profile in microbiome research applications, where it demonstrates selective activity against pathogenic Gram-negative bacteria while sparing beneficial commensal flora [1]. This selectivity supports research into narrow-spectrum therapeutic approaches that minimize microbiome disruption, in contrast to broad-spectrum comparators like levofloxacin [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fabimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.